N-(4-anilinophenyl)-2-fluorobenzamide
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Overview
Description
N-(4-anilinophenyl)-2-fluorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aniline group attached to a phenyl ring, which is further connected to a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-anilinophenyl)-2-fluorobenzamide typically involves the reaction of 4-anilinophenylamine with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of solvents such as dichloromethane or toluene can facilitate the dissolution of reactants and improve the reaction kinetics. Additionally, purification of the final product is typically achieved through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(4-anilinophenyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group, if present, can be reduced back to the aniline group.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the aniline group.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry: N-(4-anilinophenyl)-2-fluorobenzamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes or receptors. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine: this compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of certain diseases. Its ability to modulate specific biological pathways makes it a target for further investigation in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of N-(4-anilinophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the biological pathway in which the enzyme is involved. Additionally, the fluorine atom in the benzamide moiety can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
N-(4-anilinophenyl)benzamide: Lacks the fluorine atom, which may result in different binding properties and biological activity.
N-(4-anilinophenyl)-2-chlorobenzamide: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions with biological targets.
N-(4-anilinophenyl)-2-methylbenzamide: The presence of a methyl group can influence the compound’s solubility and pharmacokinetic properties.
Uniqueness: N-(4-anilinophenyl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly impact its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity for specific targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-anilinophenyl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O/c20-18-9-5-4-8-17(18)19(23)22-16-12-10-15(11-13-16)21-14-6-2-1-3-7-14/h1-13,21H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSJIPDNBLLRIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47197977 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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